ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound featuring a cyclopenta[b]thiophene core fused with a dihydrocyclopentane ring. Key structural elements include:
- Position 3: An ethyl carboxylate group (COOEt), which enhances solubility and modulates electronic properties.
- Position 2: A substituted amino group acylated with a 4-(4-methylphenoxy)butanoyl chain. This substituent introduces steric bulk and lipophilicity due to the phenoxy and methyl groups.
Its synthesis likely follows established routes for analogous compounds, such as condensation of 2-amino-thiophene precursors with acylating agents under reflux conditions .
Properties
IUPAC Name |
ethyl 2-[4-(4-methylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-3-25-21(24)19-16-6-4-7-17(16)27-20(19)22-18(23)8-5-13-26-15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHESTSWDDBABAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCOC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with several derivatives, differing primarily in the substituents at the amino group (Position 2) and the ester group (Position 3). Below is a systematic comparison:
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 4-methylphenoxybutanoyl chain confers higher lipophilicity (predicted logP ~5.9) compared to derivatives with shorter chains (e.g., 325.38 g/mol compound in ). Thioureido derivatives (e.g., ) balance lipophilicity with hydrogen-bonding capacity due to the -NH-CS-NH- group.
Synthetic Routes: Most analogs are synthesized via nucleophilic acyl substitution of 2-amino-thiophene precursors. For example, uses ethanol and triethylamine under reflux, while employs HFIP solvent for Petasis-type multicomponent reactions.
Biological Activity: Thioureido derivatives exhibit antifungal activity against Candida spp. The target compound’s bioactivity remains uncharacterized in the provided evidence.
Crystallographic and Spectroscopic Characterization: Structural elucidation relies on NMR (e.g., ) and X-ray crystallography (e.g., ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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